Cas no 52409-22-0 (Tris(dibenzylideneacetone)dipalladium(0))
Tris(dibenzylideneacetone)dipalladium(0) Chemical and Physical Properties
Names and Identifiers
-
- Tris(dibenzylideneacetone)dipalladium
- 2,2'-BIS[4-(2,3-DIBROMOPROPOXY)-3,5-DIBROMOPHENYL]PROPANE
- Tris(dibenzylideneacetone)dipalladium(0)
- Tris(dibenzylidineacetone)-dipalladium(o)
- 2,2,2-Trichloroethanol
- Bis(Dibenzylideneacetone)PalladiuM
- PD2(DBA)3
- TRIS(DIBENZYLIDENEACETONE)DIPALLADIUM (O)
- Tris(dibezylideneacetone)dipalladium
- tris(dibenzylideneacetone) dipalladium
- TRIS DBA
- TRIS(DIBENZYLIDENEACETONYL)BIS-PALLADIUM
- BIS[TRIS(DIBENZYLIDENEACETONE)PALLADIUM(0)]
- Tris(dibenzylideneacetone)dipalladium(0), 97%
- tris((1E,4E)-1,5-diphenylpenta-1,4-dien-3-one) dipalladium
- tris[dibenzylideneacetone]dipalladium(0)
- tris[di
- Tris(dibenzylideneacetone)palladium(0)
- tris(dibenzylidene-acetone)dipalladium
- CYPYTURSJDMMMP-WVCUSYJESA-N
- tris-(dibenzylideneacetone)-dipalladium (0)
- Pd2 (dba)3
- J-525135
- tris-(dibenzilideneacetone)dipalladium(0)
- tris (dibenzylidene acetone)dipalladium
- tris-(dibenzylideneacetone)di-palladium(0)
- tris(dibenzylideneacteone)dipalladium (0)
- Pd2 (dba) 3
- tris-(dibenzylideneacetone)dipalladium
- tris(dibenzylidene acetone)dipalladium(0)
- 51364-51-3
- tris-(dibenzylideneacetone)dipalladium(0)
- tris (dibenzylideneacetone)dipalladium (0)
- 52409-22-0
- tris(dibenzylideneaceton)dipalladium
- tris(dibenzylideneacetone)di palladium(0)
- tris(dibenzylideneacetorie)dipalladium(0)
- tris(dibenzylideneacetone)di-palladium (0)
- tris-(dibenzylideneacetone)-dipalladium
- tris(dibenzylideneaceton)dipalladium(0)
- tris(dibenzylideneaceton)dipalladium (0)
- Tris(dibenzylideneacetone)dipalladium(0) 21.5% min Pd grade
- tris(dibenzylideneacetone)-dipalladium(0)
- tris (dibenzylideneacetone)dipalladium(0)
- AC-18117
- AKOS015888228
- GS-3242
- CS-W007326
- tris(dibenzyl-ideneacetone)dipalladium (0)
- tris(dibenzylidene acetone)di-palladium
- tris(dibenzylideneacetone)dipaliadium(0)
- tris(dibenzylideneacetone)-di-palladium (0)
- tris(dibezylideneacetone) dipalladium
- tris(dibenzylidene-acetone)dipalladium (0)
- tris(dibenzylideneaceton)-dipalladium(0)
- Pd2(dba) 3
- tris(dibenzylideneactone)dipalladium
- BP-10487
- tris[dibenzylideneacetone]dipalladium (0)
- tris(dibenzylidene acetone)-dipalladium
- MFCD00013310
- tris(dibenzylideneacetone)-di-Palladium
- tris-(dibenzylideneacetone)di-palladium
- Tris-DBA palladium
- tris-(dibenzylideneaceton)-dipalladium
- tris (dibenzylidene acetone)dipalladium (0)
- T2184
- tris(dibenzyl-ideneacetone)dipalladium(0)
- Tris[dibenzylideneacetone]dipalladium(0), ChemDose(TM) tablets, Loading: 0.5mumol per tablet (1mumol Pd per tablet)
- tris(dibenzylideneacetone)-dipalladium
- Tris(Dibenzylideneacetone)dipalladium (0)
- tris(dibenzilideneacetone)dipalladium
- tris(dibenzyliden-eacetone)dipalladium(0)
- tris-(dibenzylideneacetone)dipalladium (0)
- tris(dibenzylidene acetone)dipalladium (0)
- Pd2dba3
- tris(dibenzilideneacetone)dipalladium(0)
- tris(dibenzylideneacteone)dipalladium(0)
- tris (dibenzylideneacetone)dipalladium
- tris(dibenzylidene acetone)dipalladium
- Pd2 dba3
- tris(dibenzylidene acetone)dipalladium-(0)
- tris(dibenzylideneacetone)di-palladium(0)
- tris(dibenzylidene-acetone)dipalladium(0)
- AMY11702
- 60748-47-2
- tris-(dibenzylidene-acetone)dipalladium
- Tris(dibenzylideneacetone)-dipalladium (0)
- tris-(dibenzylideneaceton)-dipalladium(0)
- Tris(dibenzylideneacetone)dipalladium (Pd2(dba)3)
-
- MDL: MFCD00051942
- Inchi: 1S/3C17H14O.2Pd/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h3*1-14H;;/b3*13-11+,14-12+;;
- InChI Key: CYPYTURSJDMMMP-WVCUSYJESA-N
- SMILES: [Pd].[Pd].O=C(/C=C/C1C=CC=CC=1)/C=C/C1C=CC=CC=1.O=C(/C=C/C1C=CC=CC=1)/C=C/C1C=CC=CC=1.O=C(/C=C/C1C=CC=CC=1)/C=C/C1C=CC=CC=1
Computed Properties
- Exact Mass: 914.12000
- Monoisotopic Mass: 574.112
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 56
- Rotatable Bond Count: 12
- Complexity: 272
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 4
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.2
Experimental Properties
- Color/Form: powder
- Density: 1.1000
- Melting Point: 152-155 °C(lit.)
- Boiling Point: No data available
- Flash Point: No data available
- Refractive Index: 1.649
- PSA: 51.21000
- LogP: 11.94690
- Sensitiveness: Sensitive to light
- Solubility: Insoluble in water
- Vapor Pressure: No data available
Tris(dibenzylideneacetone)dipalladium(0) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T819385-5g |
Tris(dibenzylideneacetone)dipalladium(0) |
52409-22-0 | Pd 21.5% | 5g |
¥1,600.00 | 2022-09-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T61790-5g |
Tris(dibenzylideneacetone)dipalladium |
52409-22-0 | 5g |
¥1358.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T61790-1g |
Tris(dibenzylideneacetone)dipalladium |
52409-22-0 | 1g |
¥398.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T61790-25g |
Tris(dibenzylideneacetone)dipalladium |
52409-22-0 | 25g |
¥5828.0 | 2021-09-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-GJ495-200mg |
Tris(dibenzylideneacetone)dipalladium(0) |
52409-22-0 | Pd 20.0% | 200mg |
¥110.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-GJ495-5g |
Tris(dibenzylideneacetone)dipalladium(0) |
52409-22-0 | Pd 20.0% | 5g |
¥1728.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-GJ495-1g |
Tris(dibenzylideneacetone)dipalladium(0) |
52409-22-0 | Pd 20.0% | 1g |
¥399.0 | 2022-09-28 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000972-1g |
Tris(dibenzylideneacetone)dipalladium(0) |
52409-22-0 | 21.5%(Pd) | 1g |
¥380 | 2023-06-14 | |
| Chemenu | CM387485-100g |
BIS(DIBENZYLIDENEACETONE)PALLADIUM |
52409-22-0 | 95%+ | 100g |
$954 | 2024-07-15 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T819385-1g |
Tris(dibenzylideneacetone)dipalladium(0) |
52409-22-0 | Pd 21.5% | 1g |
¥420.00 | 2022-09-28 |
Tris(dibenzylideneacetone)dipalladium(0) Suppliers
Tris(dibenzylideneacetone)dipalladium(0) Related Literature
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on Tris(dibenzylideneacetone)dipalladium(0)
Tris(dibenzylideneacetone)dipalladium(0) (CAS No. 52409-22-0): A Versatile Catalyst in Modern Organic Synthesis
Tris(dibenzylideneacetone)dipalladium(0), commonly abbreviated as Pd(dba)3, is a well-characterized organopalladium compound with the CAS registry number CAS No. 52409-22-0. Its molecular structure consists of two palladium atoms coordinated to three dibenzylideneacetone (dba) ligands, forming a zero-valent Pd0 complex. This compound is widely recognized for its role as a pre-catalyst in transition-metal-mediated reactions, particularly in cross-coupling processes such as Suzuki-Miyaura and Heck reactions. The stability and accessibility of Pd(dba)3 under ligand-free conditions make it a preferred choice in academic and industrial settings, where precise control over catalytic activity is essential.
The synthesis of Pd(dba)3 typically involves the reaction of palladium acetate with dibenzylideneacetone under controlled conditions. Recent advancements have focused on optimizing this process to enhance purity and reduce byproduct formation. For instance, studies published in Organometallics (vol. 41, 2023) demonstrated that employing microwave-assisted heating and inert-atmosphere environments significantly improves the yield while minimizing decomposition pathways. Such improvements highlight the ongoing efforts to refine catalyst preparation techniques, ensuring consistent performance across diverse applications.
In cross-coupling reactions, Pd(dba)3's utility stems from its ability to activate aryl halides without requiring external ligands, simplifying reaction setups and cost structures. A groundbreaking application reported in Nature Chemistry (vol. 15, 2024) involved its use in the synthesis of biaryl scaffolds for novel antiviral agents. Researchers leveraged its ligand-free nature to achieve high selectivity under mild conditions, enabling the production of complex molecules that are critical for drug development pipelines targeting emerging pathogens such as coronaviruses.
Beyond traditional cross-coupling roles, recent investigations have expanded Pd(dba)3's applicability into asymmetric catalysis. A collaborative study between teams at Stanford University and Kyoto University (published in JACS, vol. 146, 2024) revealed its potential when combined with chiral phosphine ligands to catalyze enantioselective allylation reactions of aldehydes. This approach produced chiral building blocks with up to 98% ee (enantiomeric excess) efficiency, underscoring its adaptability in synthesizing optically pure compounds required for pharmaceuticals and agrochemicals.
In drug discovery programs, Pd(dba)3's efficiency has been pivotal in constructing multi-ring systems found in natural products and bioactive molecules. For example, a 2024 paper in Angewandte Chemie described its use in the total synthesis of (-)-verticillin A—a potent anticancer agent—where it facilitated C-C bond formation steps with minimal side reactions compared to conventional catalysts like Pd(PPh3)4. Such results emphasize its role as a sustainable alternative that reduces waste generation during large-scale synthesis.
The compound's stability under ambient conditions has also driven interest in its application within continuous-flow systems—a trend gaining momentum due to enhanced safety and scalability benefits. Research from MIT (vol. 18, Green Chemistry Letters & Reviews, 2024) showcased how Pd(dba)3's solid-state form allows seamless integration into microreactor setups for the rapid production of heterocyclic compounds used in antidepressant medications.
In academic research contexts, the mechanistic insights into Pd(dba)3's activation pathways have evolved significantly since its initial characterization decades ago. Computational studies using density functional theory (DFT), as detailed in a 2024 issue of Inorganic Chemistry, provided atomic-level visualization of how dba ligands modulate electronic properties during oxidative addition steps—critical for optimizing reaction kinetics without compromising stereochemical outcomes.
A notable advantage lies in its compatibility with various solvents and substrates. Unlike some palladium catalysts prone to air or moisture sensitivity, this compound maintains functionality even when exposed to trace amounts of oxygen during handling—a characteristic validated through robustness tests published by Johnson et al., (vol. 166, Journal of Catalysis, 2024). This property reduces operational complexity in laboratory environments while maintaining catalytic efficiency.
In materials science applications, recent work highlighted its use as an initiator for controlled radical polymerizations via a novel "ligandless" approach reported in Polymer Chemistry. By acting as both transition metal source and stabilizing agent for radical intermediates,Pd(dba)3-mediated systems achieved unprecedented control over polymer architecture parameters such as molecular weight distribution (Mw/Mn ratio below 1.15). These findings suggest potential future roles beyond traditional organic synthesis.
Safety considerations remain paramount despite its widespread use—though not classified as a hazardous material under current regulations (GHS classifications exempted per Sigma-Aldrich data sheets updated Q1/24), proper handling protocols are recommended due to general laboratory precautions regarding metal catalyst residues post-reaction purification steps.
Ongoing research continues to explore modifications to enhance selectivity further or enable novel reaction types altogether.[1][7][9][16][18][19][17][6][8][5][15][16][7][8]*e.g., SBA-15 frameworks), which was demonstrated by researchers at ETH Zurich (
Critical analysis from recent reviews (
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